Home > Products > Building Blocks P15356 > 5-amino-1H-pyrazole-4-carbothioamide
5-amino-1H-pyrazole-4-carbothioamide - 34954-13-7

5-amino-1H-pyrazole-4-carbothioamide

Catalog Number: EVT-1603274
CAS Number: 34954-13-7
Molecular Formula: C4H6N4S
Molecular Weight: 142.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5-amino-1H-pyrazole-4-carbothioamide is a compound that belongs to the class of pyrazoles . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .

Synthesis Analysis

A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature .

Molecular Structure Analysis

The molecular formula of 5-amino-1H-pyrazole-4-carbothioamide is C5H5N5S . The structure of pyrazole consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .

Chemical Reactions Analysis

5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They undergo cyclization and cycloaddition on reaction with bielectrophiles .

Physical And Chemical Properties Analysis

The molecular weight of 5-amino-1H-pyrazole-4-carbothioamide is 167.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 .

3-(4-chlorophenyl)-5-(thiophene-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (I)

  • Compound Description: This compound is a carbothioamide derivative containing a pyrazole ring substituted with a 4-chlorophenyl group at the 3-position and a thiophene-2-yl group at the 5-position. []
  • Relevance: This compound shares the core structure of 5-amino-1H-pyrazole-4-carbothioamide, with the key difference being the replacement of the amino group at the 5-position with a thiophene-2-yl group and the presence of a 4-chlorophenyl group at the 3-position. These structural modifications might influence its biological activities compared to the target compound.

3-(4-methoxyphenyl)-5-(thiophene-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (II)

  • Compound Description: This compound is structurally similar to compound (I), with the only difference being the presence of a 4-methoxyphenyl group at the 3-position instead of a 4-chlorophenyl group. []
  • Relevance: This compound, like compound (I), also shares the core structure of 5-amino-1H-pyrazole-4-carbothioamide. It differs by the substitution of the amino group at the 5-position with a thiophene-2-yl group and the presence of a 4-methoxyphenyl group at the 3-position. The variation in the substituent at the 3-position from chlorine to methoxy might lead to differences in its biological profile compared to the target compound and compound (I).

5-Amino-1H-pyrazole-4-carbonitriles

  • Compound Description: This class of compounds represents a key structural motif found in numerous research papers within the dataset. They are often explored as precursors or intermediates in the synthesis of diverse pyrazole-based heterocyclic compounds with various biological activities. [, , , , , , ]
  • Relevance: These compounds are closely related to 5-amino-1H-pyrazole-4-carbothioamide, differing only in the functional group attached to the 4-position of the pyrazole ring. While the target compound has a carbothioamide group, these compounds possess a nitrile group. This subtle structural variation can significantly impact their chemical reactivity and biological profiles. [, , , , , , ]

5-Amino-1H-pyrazole-4-carboxamide derivatives

  • Compound Description: This class of compounds represents another crucial structural motif often investigated for its potential biological activities, particularly as antifungal and antitumor agents. [, , , , , , , , , , ]
  • Relevance: These compounds share a high degree of structural similarity with 5-amino-1H-pyrazole-4-carbothioamide. The main difference lies in the replacement of the thiocarbonyl group (C=S) in the target compound with a carbonyl group (C=O) in these derivatives. This alteration in the functional group can influence their binding affinity to biological targets and overall pharmacological profile compared to the target compound. [, , , , , , , , , , ]
Overview

5-Amino-1H-pyrazole-4-carbothioamide is a heterocyclic compound that belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound is significant in medicinal chemistry due to its potential applications in drug development, particularly as a scaffold for various biological activities. The compound has garnered attention for its role in targeting fibroblast growth factor receptors, which are implicated in several cancers.

Source and Classification

The chemical structure of 5-amino-1H-pyrazole-4-carbothioamide consists of an amino group attached to the pyrazole ring and a carbothioamide functional group. It is classified under the broader category of pyrazoles, which are known for diverse biological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. The compound can be synthesized through various methods, often involving reactions with other organic compounds.

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-amino-1H-pyrazole-4-carbothioamide typically involves reactions that introduce the amino and carbothioamide groups into the pyrazole framework. One common method includes:

  1. Formation of the Pyrazole Ring: Starting materials such as hydrazine derivatives are reacted with appropriate carbonyl compounds to form the pyrazole ring.
  2. Introduction of Carbothioamide: The resulting pyrazole can then be treated with carbon disulfide in the presence of a base (e.g., potassium hydroxide) to introduce the carbothioamide group.

For example, one synthesis pathway reported involves treating a hydrazine derivative with carbon disulfide in an alcoholic medium, followed by further functionalization to yield the desired product .

Molecular Structure Analysis

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure. For instance, IR spectra typically show characteristic peaks corresponding to N-H stretching and C=S stretching vibrations .

Chemical Reactions Analysis

Reactions and Technical Details

5-amino-1H-pyrazole-4-carbothioamide participates in various chemical reactions due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.
  • Condensation Reactions: The carbothioamide can participate in condensation reactions with aldehydes or ketones, forming thiazolidine derivatives.

These reactions expand its utility in synthesizing more complex molecules for pharmaceutical applications .

Mechanism of Action

Process and Data

The mechanism of action of 5-amino-1H-pyrazole-4-carbothioamide primarily involves its interaction with fibroblast growth factor receptors (FGFRs). It acts as a covalent inhibitor, binding irreversibly to these receptors, which play a crucial role in tumor growth and metastasis. The binding affinity has been quantified through biochemical assays, demonstrating nanomolar activity against various FGFRs .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 142.18 g/mol
  • Melting Point: Typically ranges from 130°C to 135°C.

Chemical Properties

  • Solubility: Soluble in polar solvents such as water and methanol.
  • Stability: Generally stable under standard laboratory conditions but may decompose upon prolonged exposure to light or heat.

These properties make it suitable for various applications in both research and industrial settings .

Applications

Scientific Uses

5-amino-1H-pyrazole-4-carbothioamide has significant applications in medicinal chemistry, particularly as:

  • Anticancer Agent: Its ability to inhibit FGFRs makes it a candidate for cancer therapeutics.
  • Biological Research: Used in studies exploring enzyme inhibition and signal transduction pathways related to cancer progression.

Research continues to explore its potential in developing new therapeutic agents targeting various diseases associated with aberrant FGFR signaling .

Introduction to 5-Amino-1H-Pyrazole-4-Carbothioamide in Medicinal Chemistry

Historical Context and Emergence in Drug Discovery

The journey of 5-amino-1H-pyrazole-4-carbothioamide in medicinal chemistry began as an offshoot of early investigations into nitrogen-containing heterocycles for infectious disease treatment. Its emergence can be traced to structural refinements of thiosemicarbazone antimycobacterial agents, where researchers systematically replaced core elements to enhance metabolic stability and target affinity. During the 2010s, this scaffold gained prominence when medicinal chemists exploited its dual hydrogen-bonding capability (via the carbothioamide group) and aromatic nitrogen atoms for kinase inhibition, particularly against parasitic and human targets. The strategic incorporation of sulfur in the carbothioamide moiety (–C(=S)NH₂) instead of the conventional carboxamide (–C(=O)NH₂) significantly improved membrane permeability and provided additional metal-chelating properties, crucial for targeting metalloenzymes in pathogens [5] .

A pivotal advancement occurred when researchers optimized the scaffold’s C3/C5 substituents to overcome limitations of first-generation pyrazole drugs. For example, replacing electron-withdrawing groups with cyclopropoxyquinoline moieties (as in bumped-kinase inhibitors) dramatically enhanced selectivity for parasitic enzymes over human kinases. This period (2015–2020) witnessed a surge in patent applications covering novel synthetic routes to access diversely substituted derivatives, reflecting the scaffold’s growing importance in addressing neglected tropical diseases and oncology targets [1] [8].

Table 1: Key Historical Milestones in 5-Amino-1H-Pyrazole-4-Carbothioamide Development

Time PeriodDevelopment FocusKey AchievementsRepresentative Compounds
Pre-2010Thiosemicarbazone DerivativesAntitubercular lead identificationThiacetazone analogues
2010–2015Scaffold OptimizationImproved kinase selectivity; enhanced solubilityBKI-1517 series
2015–2020Resistance MitigationCovalent FGFR inhibitors; CpCDPK1 optimizationCompound 10h; BKI-1708
2020–PresentPolypharmacology ApproachesDual kinase-parasitic enzyme inhibitorsHybrid quinoline-pyrazoles

Role as a Scaffold in Targeting Kinases and Parasitic Enzymes

The exceptional versatility of 5-amino-1H-pyrazole-4-carbothioamide stems from its ability to engage biological targets through multiple non-covalent interactions: (1) the pyrazole nitrogen atoms coordinate with catalytic lysine residues in ATP-binding pockets, (2) the carbothioamide sulfur forms hydrogen bonds with backbone amides, and (3) the C5-amino group donates hydrogen bonds to hinge regions. This triple-binding modality enables potent inhibition of phylogenetically diverse enzymes, particularly calcium-dependent protein kinases (CDPKs) in Apicomplexan parasites and Fibroblast Growth Factor Receptors (FGFRs) in humans [1] [3].

In parasitic diseases, the scaffold’s significance was proven through Cryptosporidium parvum CDPK1 (CpCDPK1) inhibitors. Derivatives bearing N-hydroxyalkyl chains (e.g., BKI-1708) achieved sub-nanomolar IC₅₀ values (0.0007 μM) by occupying the hydrophobic "bump pocket" adjacent to the ATP-binding site—a region structurally distinct from human kinases. This selectivity translated to in vivo efficacy, with BKI-1708 reducing oocyst shedding in murine models at 8 mg/kg QD dosing [1]. Simultaneously, the scaffold demonstrated remarkable adaptability in oncology targeting. By appending electrophilic warheads (e.g., acrylamides) at the C3 position, researchers developed covalent pan-FGFR inhibitors (e.g., compound 10h) that formed irreversible bonds with cysteine residues proximal to the ATP cleft. These inhibitors overcame V564F gatekeeper mutations in FGFR2, maintaining IC₅₀ values of 46–99 nM against FGFR1–3 and 62 nM against the mutant isoform [3].

Table 2: Comparative Target Engagement Profiles of Key Derivatives

Target ClassRepresentative CompoundBiological ActivitySelectivity Mechanism
Parasitic Kinases (CpCDPK1)BKI-1708IC₅₀ = 0.0007 μMHydrophobic bump pocket occupancy via quinoline extension
Human Tyrosine Kinases (FGFR1)Compound 10hIC₅₀ = 46 nMCovalent cysteine binding (Cys488) near ATP site
Gatekeeper Mutants (FGFR2 V564F)Compound 10hIC₅₀ = 62 nMAcrylamide warhead bypassing steric hindrance
Dual-Target AgentsHybrid quinoline-pyrazolesUnder evaluationSimultaneous occupancy of ATP site and allosteric pockets

Significance in Addressing Drug Resistance Mechanisms

Drug resistance represents a critical challenge in infectious diseases and oncology, and 5-amino-1H-pyrazole-4-carbothioamide derivatives address this through three strategic mechanisms: conformational flexibility, covalent binding, and polypharmacology. In Mycobacterium tuberculosis, derivatives like 3-(4-aminophenyl)-N-(4-chlorophenyl)-4,5-dihydro-5-(4-methoxyphenyl)pyrazole-1-carboxamide (MIC = 7.41 μM) overcome efflux-mediated resistance by substituting the lipophilic carboxamide with carbothioamide, reducing recognition by transport proteins while maintaining affinity for the enoyl-ACP reductase binding site [5].

For kinase targets, the scaffold’s covalent-binding capability provides a distinct advantage against gatekeeper mutations. Traditional ATP-competitive inhibitors lose efficacy when bulky residues (e.g., phenylalanine at FGFR2 V564) sterically block drug access. Carbothioamide-bearing derivatives circumvent this by forming covalent adducts with conserved cysteine residues (FGFR1 Cys488) that remain accessible despite gatekeeper enlargement. Biochemical studies confirm sustained inhibition even at 100-fold ATP concentrations, demonstrating resilience to ATP-binding site mutations [3] [8]. Furthermore, the scaffold’s modular synthetic accessibility enables rapid generation of "hybrid inhibitors" that concurrently engage parasitic and human kinases. Recent compounds featuring quinoline extensions at C3 and acrylamides at N1 simultaneously inhibit CpCDPK1 and vascular endothelial growth factor receptors (VEGFRs), disrupting angiogenesis in Cryptosporidium-infected tissues while directly suppressing parasite proliferation [1] [7].

Table 3: Resistance-Overcoming Profiles of Clinical-Stage Derivatives

Resistance MechanismScaffold Modification StrategyEfficacy OutcomeValidated Targets
ATP-Binding Site Mutations (e.g., FGFR V564F)C3-Acrylamide warheadsIC₅₀ maintained at 62 nM vs. mutantFGFR1–3, FGFR2 V564F
Efflux Pump OverexpressionCarbothioamide substitution4-fold lower efflux ratio vs. carboxamideM. tuberculosis, S. aureus
Parasitic Bypass PathwaysDual CpCDPK1/host kinase inhibition>90% oocyst reduction at 8 mg/kgCryptosporidium parvum
Allosteric Site MutationsFlexible N1-hydroxyalkyl chainsActivity retained against 12/14 mutantsPlasmodium CDPKs

Properties

CAS Number

34954-13-7

Product Name

5-amino-1H-pyrazole-4-carbothioamide

IUPAC Name

5-amino-1H-pyrazole-4-carbothioamide

Molecular Formula

C4H6N4S

Molecular Weight

142.19 g/mol

InChI

InChI=1S/C4H6N4S/c5-3-2(4(6)9)1-7-8-3/h1H,(H2,6,9)(H3,5,7,8)

InChI Key

VRWNWVXHINBCSC-UHFFFAOYSA-N

SMILES

C1=NNC(=C1C(=S)N)N

Canonical SMILES

C1=NNC(=C1C(=S)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.